Tetrahydro-2H-pyran-4-amine acetate

Descripción general

Descripción

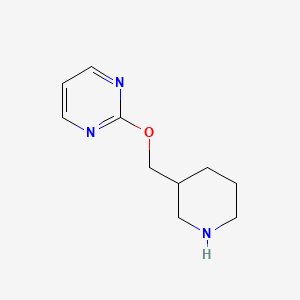

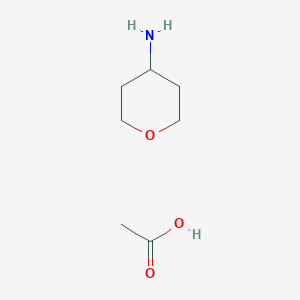

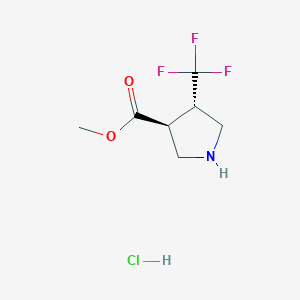

Tetrahydro-2H-pyran-4-amine, also known as 4-Aminotetrahydropyran, is a compound that contains the tetrahydropyran ring . This ring system is frequently reported in marketed drugs and is second only to the phenyl ring when two-dimensional rings are included . It can be used as a reactant/reagent in the synthesis of aminothiazole compounds for use in cancer treatment .

Synthesis Analysis

The synthesis of 4-Aminotetrahydropyran involves using 4-cyanotetrahydropyran and a sodium hydroxide solution (or potassium hydroxide solution) as raw materials to synthesize 4-formamidetetrahydropyran . Then, a sodium hypochlorite solution (or sodium hypobromite solution) is slowly added to the 4-formamidetetrahydropyran . Afterward, the mixture is heated to reflux, decarboxylated to produce 4-Aminotetrahydropyran .Molecular Structure Analysis

The empirical formula of Tetrahydro-2H-pyran-4-amine is C5H11NO . Its molecular weight is 101.15 . The InChI key is AHVQYHFYQWKUKB-UHFFFAOYSA-N .Chemical Reactions Analysis

The Knoevenagel condensation and the electrocyclization reaction are involved in the generation of 2HPs .Physical And Chemical Properties Analysis

Tetrahydro-2H-pyran-4-amine has a boiling point of 60 °C . Its density is 0.977 g/cm3 at 25 °C , and its refractive index is n20/D 1.463 .Aplicaciones Científicas De Investigación

Pharmacology

Tetrahydro-2H-pyran-4-amine acetate: has been identified as a compound with potential pharmacological applications. It is known to act as an inhibitor of semicarbazide-sensitive amine oxidase (SSAO) and modulates NMDA receptors . These properties suggest its utility in the development of therapeutic agents targeting neurological disorders and conditions influenced by these biological targets.

Organic Synthesis

In organic synthesis, Tetrahydro-2H-pyran-4-amine acetate serves as a versatile intermediate. It is particularly useful in multicomponent reactions (MCRs), which are favored for their efficiency and atom economy. The compound is involved in the synthesis of pyran derivatives that exhibit a wide range of biological activities, including antibiotic and anti-inflammatory properties .

Biochemistry Research

In biochemistry research, this compound is used in the synthesis of heterocycles, which are fundamental structures in many natural products and pharmaceuticals. The compound’s ability to form stable heterocyclic structures makes it a key intermediate in the construction of complex bioactive molecules .

Safety and Hazards

Tetrahydro-2H-pyran-4-amine acetate is classified as Acute Tox. 4 Oral - Eye Dam. 1 - Flam. Liq. 3 . It has hazard statements H228;H315;H319;H335 . Precautionary measures include P210;P240;P241;P261;P264;P271;P280;P302+P352;P304+P340+P312;P305+P351+P338;P332+P313;P337+P313;P362;P370+P378;P403+P233;P405;P501 .

Mecanismo De Acción

Mode of Action

It is known that the compound is likely to interact with its targets via non-covalent interactions such as hydrogen bonding, ionic interactions, and hydrophobic effects .

Pharmacokinetics

Therefore, the impact of these properties on the bioavailability of Tetrahydro-2H-pyran-4-amine acetate is currently unknown .

Action Environment

Like many other chemical compounds, its stability, efficacy, and mode of action could potentially be influenced by factors such as temperature, ph, and the presence of other chemical entities .

Propiedades

IUPAC Name |

acetic acid;oxan-4-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H11NO.C2H4O2/c6-5-1-3-7-4-2-5;1-2(3)4/h5H,1-4,6H2;1H3,(H,3,4) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PFDSOUIEDDDQES-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)O.C1COCCC1N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H15NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30656978 | |

| Record name | Acetic acid--oxan-4-amine (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30656978 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

161.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Tetrahydro-2H-pyran-4-amine acetate | |

CAS RN |

1005498-91-8 | |

| Record name | Acetic acid--oxan-4-amine (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30656978 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Oxan-4-amine acetate | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/KP9B6A9SPZ | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-Bromopyrazolo[1,5-a]pyrimidin-7(4H)-one](/img/structure/B1453449.png)